Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-1-benzothiophene-2-carboxylate
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Overview
Description
Ethyl 3-(1,4-dioxa-8-azaspiro[45]dec-8-ylsulfonyl)-1-benzothiophene-2-carboxylate is a complex organic compound that features a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-1-benzothiophene-2-carboxylate typically involves multiple steps. One common approach starts with the preparation of the spirocyclic intermediate, 1,4-dioxa-8-azaspiro[4.5]decane, which is synthesized through the condensation of piperidone with ethylene glycol . This intermediate is then reacted with benzothiophene-2-carboxylic acid under sulfonylation conditions to introduce the sulfonyl group . The final step involves esterification with ethanol to yield the ethyl ester derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Continuous flow reactors and other advanced techniques may be employed to scale up the synthesis efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The sulfonyl and ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-1-benzothiophene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-1-benzothiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets . Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A precursor in the synthesis of the target compound.
Benzothiophene-2-carboxylic acid: Another precursor used in the synthesis.
Ethyl benzothiophene-2-carboxylate: A structurally similar compound without the spirocyclic sulfonyl group.
Uniqueness
Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-1-benzothiophene-2-carboxylate is unique due to its spirocyclic structure and the presence of both sulfonyl and ester functional groups. This combination of features provides distinct chemical reactivity and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6S2/c1-2-23-17(20)15-16(13-5-3-4-6-14(13)26-15)27(21,22)19-9-7-18(8-10-19)24-11-12-25-18/h3-6H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJQQESMQKCQDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCC4(CC3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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